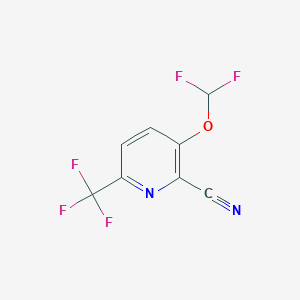

2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5N2O/c9-7(10)16-5-1-2-6(8(11,12)13)15-4(5)3-14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYWNFNZADLPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methodology

- Visible-light photoredox catalysis has been reported as an effective approach for trifluoromethylation of pyridine N-oxides, yielding trifluoromethylated pyridines in good yields (e.g., 63% yield of trifluoromethylated 4-cyanopyridine N-oxide) using Togni’s Reagent I and TMSNTf₂ as reagents.

- Transition metal-catalyzed cycloaddition also provides routes to trifluoromethylated pyridines, for example, cobalt-catalyzed [2+2+2] cycloaddition reactions producing trifluoromethylated pyridines in yields around 82%.

Reaction Conditions and Yields

Cyanation at the 2-Position

Methodology

- A two-step fluorination-cyanation approach is effective for introducing cyano groups on trifluoromethyl-substituted pyridines.

- Starting from 2,3-dichloro-5-trifluoromethylpyridine, selective fluorination replaces one chloro substituent to give 2-fluoro-3-chloro-5-trifluoromethylpyridine.

- Subsequent nucleophilic aromatic substitution with sodium cyanide introduces the cyano group at the 2-position.

Detailed Procedure and Data

| Step | Starting Material | Reagents & Catalyst | Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 2,3-dichloro-5-trifluoromethylpyridine | Anhydrous KF, benzyltriethylammonium chloride, DMAC | 170°C, 5 h | 2-fluoro-3-chloro-5-trifluoromethylpyridine | 97 | 99.5 |

| 2 | 2-fluoro-3-chloro-5-trifluoromethylpyridine | Sodium cyanide, benzyltriethylammonium chloride, dichloroethane | 20°C, 10 h | 2-cyano-3-chloro-5-trifluoromethylpyridine | 90.1 | 99.6 |

- The total yield for the two-step fluorination and cyanation process reaches approximately 90%, with high product purity.

Installation of Difluoromethoxy Group at the 3-Position

Synthetic Challenges and Approaches

- The difluoromethoxy group (-OCF₂H) is less commonly introduced directly and often requires specialized reagents or intermediates.

- Recent advances in visible-light photoredox catalysis have enabled the synthesis of difluoromethoxylated compounds, including difluoromethyl ethers, under mild conditions.

- Typical synthetic routes involve nucleophilic substitution or transition metal-catalyzed coupling reactions using difluoromethoxy precursors.

Representative Method (Literature-Informed)

- Starting from 3-hydroxy-6-(trifluoromethyl)pyridine derivatives, difluoromethoxylation can be achieved by reaction with difluoromethylating agents under photoredox catalysis.

- Alternatively, direct trifluoromethoxylation of pyridine derivatives using Togni-type reagents or difluorocarbene precursors under visible light has been reported.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The fluorination-cyanation sequence is well-established for preparing cyano-substituted trifluoromethylpyridines with high efficiency and scalability.

- Visible-light photoredox catalysis offers a green and mild alternative for introducing fluorinated alkoxy groups such as difluoromethoxy, minimizing harsh conditions and improving selectivity.

- Transition metal catalysis (e.g., cobalt) enables gram-scale synthesis of trifluoromethylated pyridines, indicating potential for scale-up in industrial settings.

- Purity levels exceeding 99% are achievable with appropriate post-reaction purification techniques such as distillation and chromatography.

化学反应分析

Types of Reactions

2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: Commonly occurs at the pyridine ring positions.

Oxidation and reduction: Depending on the functional groups present, the compound can be oxidized or reduced under specific conditions

Common Reagents and Conditions

Nucleophilic substitution: Typically involves reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Often uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of drugs targeting specific diseases. For instance, it has been utilized in the synthesis of compounds that exhibit anti-inflammatory and anti-cancer properties.

Case Study: Synthesis of Anti-Cancer Agents

A study explored the use of 2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine in synthesizing novel anti-cancer agents. The compound was modified to enhance its bioactivity and selectivity towards cancer cells, demonstrating promising results in preclinical trials.

Agrochemicals

Herbicides and Pesticides

The compound is employed as a key intermediate in the production of various agrochemicals, particularly herbicides and pesticides. Its trifluoromethyl group enhances biological activity, making it effective in protecting crops from pests and diseases.

Data Table: Agrochemical Applications

| Compound Name | Type | Application Area | Effectiveness |

|---|---|---|---|

| Herbicide A | Herbicide | Weed control | High |

| Pesticide B | Insecticide | Pest management | Moderate |

| Fungicide C | Fungicide | Fungal disease control | High |

Material Science

Advanced Materials

In material science, this compound is utilized to develop advanced materials such as coatings and polymers. Its chemical properties contribute to improved durability and resistance to environmental factors.

Case Study: Development of Coatings

Research has shown that incorporating this compound into polymer matrices enhances the thermal stability and chemical resistance of coatings used in harsh environments.

Analytical Chemistry

Reference Standards

The compound is also used as a reference standard in analytical chemistry. It aids in the accurate identification and quantification of similar compounds in complex mixtures, which is crucial for quality control in pharmaceuticals and agrochemicals.

Data Table: Analytical Applications

| Application Area | Use Case | Importance |

|---|---|---|

| Pharmaceutical QA | Standard for assays | Ensures efficacy |

| Agrochemical Testing | Quality control | Validates formulations |

Environmental Science

Pollutant Degradation

Recent studies have investigated the potential of this compound in environmental remediation efforts. Its ability to degrade pollutants makes it a candidate for sustainable practices in chemical waste management.

Case Study: Environmental Remediation

A project focused on using this compound to facilitate the breakdown of persistent organic pollutants (POPs) demonstrated significant reduction rates, suggesting its viability in environmental cleanup strategies.

作用机制

The mechanism of action of 2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine

- Structure: Cyano (C-2), phenyl (C-3), trifluoromethyl (C-6).

- Key Differences : Replacement of difluoromethoxy with phenyl at C-3 reduces electronegativity and introduces steric bulk. The phenyl group may hinder binding to biological targets compared to the smaller, polar difluoromethoxy group.

- Synthesis : Prepared via palladium-catalyzed coupling or nucleophilic substitution, similar to methods in .

- Applications : Used as an intermediate in insecticide development due to its trifluoromethyl group .

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

- Structure : Chloromethyl (C-2), methoxy (C-6), trifluoromethyl (C-3).

- Key Differences: Substituent positions are inverted (trifluoromethyl at C-3 vs. C-6 in the target compound). The chloromethyl group at C-2 offers reactivity for further functionalization, unlike the cyano group, which is less reactive but stabilizes the ring electronically.

- Molecular Weight : 225.6 g/mol (vs. ~285–300 g/mol estimated for the target compound) .

2-Chloro-6-(trifluoromethoxy)pyridin-3-amine

- Structure : Chloro (C-2), trifluoromethoxy (C-6), amine (C-3).

- Key Differences : The amine at C-3 introduces hydrogen-bonding capability, contrasting with the difluoromethoxy group’s electron-withdrawing nature. Trifluoromethoxy at C-6 (vs. C-3 in the target compound) alters electronic distribution across the ring.

- Physicochemical Properties : Lower logP (2.797) compared to the target compound, suggesting reduced lipophilicity .

4-Cyano-3-fluoro-2-(trifluoromethoxy)pyridine-6-sulfonamide

- Structure: Cyano (C-4), fluoro (C-3), trifluoromethoxy (C-2), sulfonamide (C-6).

- The cyano group at C-4 (vs.

Stability and Commercial Availability

- Stability : The difluoromethoxy group (-OCHF₂) in the target compound is less hydrolytically stable than trifluoromethoxy (-OCF₃) due to reduced fluorine shielding .

- Commercial Availability: Unlike 2-cyano-3-phenyl analogs (available from 5 suppliers, ), the target compound likely requires custom synthesis due to its unique substitution pattern .

生物活性

2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine (CAS No. 1227601-25-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a cyano group and trifluoromethyl moieties. These characteristics enhance its potential biological activities, making it a subject of various research studies aimed at exploring its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃F₅N₂O, indicating the presence of multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃F₅N₂O |

| Molecular Weight | 232.11 g/mol |

| CAS Number | 1227601-25-3 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets at the molecular level. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it may modulate enzyme activities and receptor functions, influencing several biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows potential antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.

- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly in inhibiting cell proliferation in cancer cell lines. The presence of the cyano group may contribute to its ability to interfere with cancer cell signaling pathways.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent .

- Anticancer Evaluation : In vitro assays conducted on breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth, suggesting its efficacy as a potential anticancer drug .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain kinases involved in cancer progression, providing insights into its mechanism of action .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine | Antimicrobial and anticancer |

| 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine | Moderate enzyme inhibition |

| 3-Fluoro-6-(trifluoromethyl)pyridine | Limited biological activity |

常见问题

Basic: What are the optimal synthetic routes for 2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step functionalization of the pyridine core. Key methods include:

- Pd-catalyzed cross-coupling : For introducing trifluoromethyl or cyano groups, Pd(OAc)₂ with ligands like dppf in toluene/THF under reflux (Method B in ) achieves moderate yields (~50–70%) but requires strict anhydrous conditions .

- Nucleophilic substitution : Reaction of chlorinated intermediates with KF or difluoromethoxy precursors (e.g., using NaH/DMF at 100°C) provides regioselective substitution, though competing side reactions may reduce yields .

- Three-step approach : As in , sequential halogenation, trifluoromethylation, and cyano-group introduction via cyanoenamines or BH₃·SMe₂ reduction can achieve >80% purity, but scalability is limited by Pd catalyst costs .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic analysis : Use to confirm fluorinated groups (distinct chemical shifts for -CF₃ and -OCF₂) and to verify cyano-group integration (~110–120 ppm) .

- Chromatography : HPLC with a C18 column (ACN/H₂O mobile phase) resolves impurities from incomplete substitution (e.g., residual chloro intermediates) .

- Mass spectrometry : High-resolution ESI-MS detects isotopic patterns for Cl/F-containing byproducts, critical for assessing synthetic fidelity .

Advanced: What strategies address regioselectivity challenges during functionalization of the pyridine ring?

Answer:

- Directed metalation : Use LiTMP or LDA to deprotonate specific positions (e.g., C-3) before introducing -OCF₂ or -CN groups, as described in for trifluoromethylpyridines .

- Protecting groups : Temporarily block reactive sites (e.g., -CN) during difluoromethoxy installation to prevent over-substitution .

- Computational guidance : DFT modeling predicts electron-deficient sites (C-6 for -CF₃; C-3 for -OCF₂), minimizing trial-and-error optimization .

Advanced: How do the electron-withdrawing groups (-CF₃, -CN, -OCF₂) influence reactivity in medicinal chemistry applications?

Answer:

- Electronic effects : The -CF₃ group increases ring electron deficiency, enhancing electrophilic substitution resistance but facilitating nucleophilic attacks at C-4 .

- Bioactivity : Fluorinated pyridines () show improved metabolic stability and target binding (e.g., kinase inhibition) due to hydrophobic and dipole interactions .

- Solubility trade-offs : While -CN and -OCF₂ improve water solubility, excessive fluorination can reduce bioavailability, necessitating prodrug strategies .

Advanced: What computational methods elucidate reaction mechanisms or electronic properties?

Answer:

- DFT studies : Analyze transition states for substituent introduction (e.g., energy barriers for -CF₃ vs. -CN addition) and charge distribution to predict regioselectivity .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships observed in assays .

- Solvent effects : COSMO-RS simulations optimize reaction media (e.g., DMF vs. THF) for polar intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Control variables like solvent (DMSO concentration) and cell line metabolic profiles, which alter IC₅₀ values for antimicrobial or anticancer activity .

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed -CN to -COOH) that may contribute to observed bioactivity discrepancies .

- Orthogonal validation : Confirm enzyme inhibition via SPR (binding affinity) and enzymatic activity assays to distinguish direct vs. indirect effects .

Method Development: What challenges arise when scaling up synthesis, and how are they mitigated?

Answer:

- Catalyst efficiency : Replace Pd with Cu-based catalysts for trifluoromethylation to reduce costs, though with lower yields (~40%) .

- Purification : Use fractional crystallization (hexane/EtOAc) instead of column chromatography for large batches, monitored by inline FTIR for real-time purity assessment .

- Thermal hazards : Differential scanning calorimetry (DSC) identifies exothermic decomposition risks during high-temperature steps (e.g., reflux in Method A) .

Analytical Challenges: How are trace impurities identified and quantified?

Answer:

- GC-MS headspace analysis : Detects volatile byproducts (e.g., MeCN from unreacted starting materials) .

- ICP-MS : Screens for residual Pd or K⁺ from catalysts/reagents, critical for pharmacological applications .

- 2D NMR (HSQC, HMBC) : Assigns structures to non-volatile impurities (e.g., regioisomers) undetectable by chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。